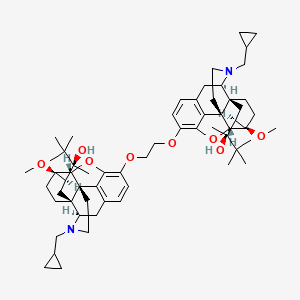
Buprenorphine dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ORP-101 is a novel chemical entity developed by OrphoMed, Inc. It is designed to act as a peripheral partial μ-opioid receptor agonist and a full κ-opioid receptor antagonist. This dual activity enables ORP-101 to treat symptoms of irritable bowel syndrome with diarrhea (IBS-D), including dysmotility and pain, without the risk of sphincter of Oddi spasm or pancreatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ORP-101 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route is proprietary, but it typically involves:
Formation of Intermediates: Initial steps likely involve the synthesis of key intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts under specific conditions to form the core structure of ORP-101.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of ORP-101 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
ORP-101 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents, affecting its pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms.
Scientific Research Applications
ORP-101 has several scientific research applications:
Chemistry: Used as a model compound to study opioid receptor interactions.
Biology: Investigated for its effects on gastrointestinal motility and pain pathways.
Medicine: Primarily researched for treating IBS-D, showing promise in clinical trials for reducing abdominal pain and improving stool consistency
Industry: Potential applications in developing new therapeutics for gastrointestinal disorders.
Mechanism of Action
ORP-101 exerts its effects through a dual mechanism:
μ-Opioid Receptor Agonism: Partial activation of μ-opioid receptors helps modulate pain without causing significant central nervous system effects.
κ-Opioid Receptor Antagonism: Full antagonism of κ-opioid receptors reduces dysmotility and pain, preventing adverse effects like sphincter of Oddi spasm
Comparison with Similar Compounds
Similar Compounds
Loperamide: Another μ-opioid receptor agonist used for diarrhea but with central nervous system effects.
Eluxadoline: A mixed μ-opioid receptor agonist and δ-opioid receptor antagonist used for IBS-D but with risks of pancreatitis and sphincter of Oddi spasm.
Uniqueness of ORP-101
ORP-101 is unique due to its specific receptor activity profile, which allows it to treat IBS-D effectively without the central nervous system effects or risks associated with other opioid receptor modulators .
ORP-101 represents a promising therapeutic option for IBS-D, offering a novel mechanism of action and a favorable safety profile compared to existing treatments.
Properties
CAS No. |
1820753-68-1 |
|---|---|
Molecular Formula |
C60H84N2O8 |
Molecular Weight |
961.3 g/mol |
IUPAC Name |
(2S)-2-[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-11-[2-[[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-yl]oxy]ethoxy]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C60H84N2O8/c1-51(2,3)53(7,63)41-31-55-19-21-59(41,65-9)49-57(55)23-25-61(33-35-11-12-35)43(55)29-37-15-17-39(47(69-49)45(37)57)67-27-28-68-40-18-16-38-30-44-56-20-22-60(66-10,42(32-56)54(8,64)52(4,5)6)50-58(56,46(38)48(40)70-50)24-26-62(44)34-36-13-14-36/h15-18,35-36,41-44,49-50,63-64H,11-14,19-34H2,1-10H3/t41-,42-,43-,44-,49-,50-,53+,54+,55-,56-,57+,58+,59-,60-/m1/s1 |
InChI Key |
LEQOVFCHMOTJKU-WJVXOHEGSA-N |
Isomeric SMILES |
C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OCCOC7=C8C9=C(C[C@@H]1[C@@]23[C@]9(CCN1CC1CC1)[C@@H](O8)[C@@](CC2)([C@H](C3)[C@@](C)(C(C)(C)C)O)OC)C=C7)O4)CC1CC1)OC)(C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OCCOC7=C8C9=C(CC1C23C9(CCN1CC1CC1)C(O8)C(CC2)(C(C3)C(C)(C(C)(C)C)O)OC)C=C7)O4)CC1CC1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


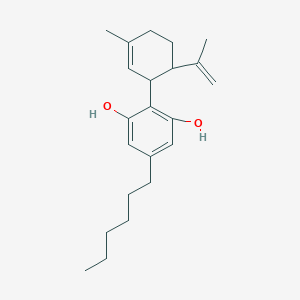

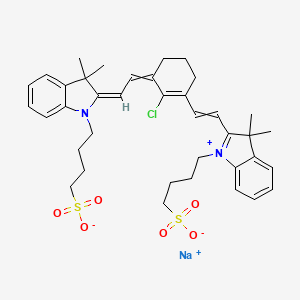
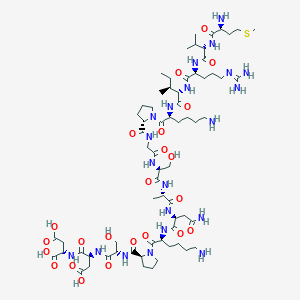
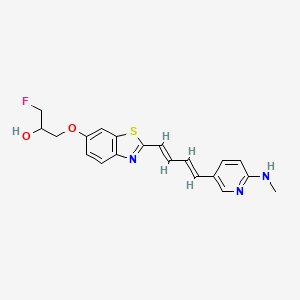

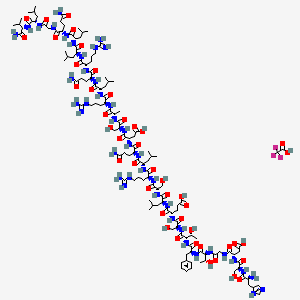
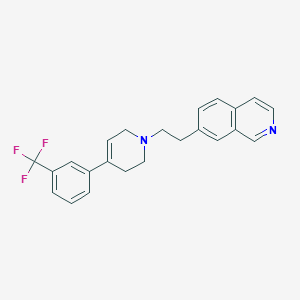

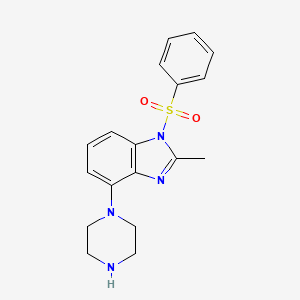
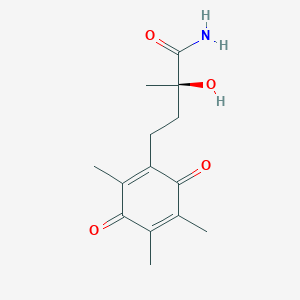
![[(1S,2S)-1-(2-chlorophenyl)-1-hydroxypropan-2-yl] carbamate](/img/structure/B10822289.png)


